molecular formula C25H26FN3O7S B1662897 エキサテカンメシル酸塩 CAS No. 169869-90-3

エキサテカンメシル酸塩

カタログ番号: B1662897
CAS番号: 169869-90-3
分子量: 531.6 g/mol
InChIキー: BICYDYDJHSBMFS-GRGFAMGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エキセテカンメシル酸塩は、中国の樹木であるカンポテカ・アキュミナタから抽出された天然アルカロイドであるカンポテシンから合成された半合成の水溶性誘導体です。主にがん治療に使用される強力な抗腫瘍活性を有することで知られています。 エキセテカンメシル酸塩は、DNA複製に不可欠な酵素であるトポイソメラーゼIを阻害し、DNA損傷と細胞死につながります .

科学的研究の応用

エキセテカンメシル酸塩は、以下を含む幅広い科学研究への応用があります。

    化学: トポイソメラーゼI阻害剤のモデル化合物として使用されます。

    生物学: 細胞プロセスとDNA複製への影響について調査されています。

    医学: 主にがん治療に使用され、特に固形腫瘍と血液悪性腫瘍に使用されます。

    産業: 新しい抗がん剤と製剤の開発に採用されています .

作用機序

エキセテカンメシル酸塩は、トポイソメラーゼIに結合して、酵素がDNA修復機能を実行するのを阻止することで効果を発揮します。これは、トポイソメラーゼIとDNAの間の切断可能な複合体を安定化させ、DNA切断の再結合を阻害します。その結果、DNA複製が停止し、DNA損傷とアポトーシス性細胞死をもたらします。 このメカニズムは、急速に分裂するがん細胞に対して特に効果的です .

6. 類似の化合物との比較

エキセテカンメシル酸塩は、トポテカンやイリノテカンなどの他のカンポテシンアナログと比較されます。これらの化合物はすべてトポイソメラーゼIを阻害しますが、エキセテカンメシル酸塩は、その高い効力と水溶性のために独特です。 これは、臨床設定でより効果的で、投与が容易になります .

類似の化合物:

生化学分析

Biochemical Properties

Exatecan mesylate functions as a topoisomerase I inhibitor by stabilizing the cleavable complex between topoisomerase I and DNA, thereby preventing the religation of DNA breaks. This inhibition disrupts DNA replication and transcription, leading to cell death . The compound interacts with various biomolecules, including DNA and topoisomerase I enzyme, forming a stable ternary complex that hinders the normal enzymatic activity of topoisomerase I . This interaction is crucial for its antitumor efficacy.

Cellular Effects

Exatecan mesylate exerts significant effects on various cell types and cellular processes. It induces DNA damage by inhibiting topoisomerase I, leading to the accumulation of DNA breaks and triggering apoptotic pathways . This compound affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal DNA replication process. The cellular response to Exatecan mesylate includes cell cycle arrest, apoptosis, and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of Exatecan mesylate involves the inhibition of topoisomerase I activity. By stabilizing the cleavable complex between topoisomerase I and DNA, Exatecan mesylate prevents the religation of DNA breaks, leading to the accumulation of single-strand breaks . This disruption in DNA integrity triggers the activation of DNA damage response pathways, ultimately resulting in cell death. The compound’s ability to inhibit topoisomerase I is a key factor in its antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Exatecan mesylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Exatecan mesylate has a terminal elimination half-life of approximately 8 hours and a clearance rate of 2 liters per hour per square meter . The compound’s stability and pharmacokinetics are crucial for its efficacy in cancer treatment. Long-term exposure to Exatecan mesylate can lead to sustained DNA damage and prolonged inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of Exatecan mesylate vary with different dosages in animal models. Preclinical studies have demonstrated that the compound exhibits dose-proportional pharmacokinetics, with higher doses leading to increased plasma concentrations and enhanced antitumor activity . High doses of Exatecan mesylate can also result in dose-limiting toxicities, such as neutropenia and thrombocytopenia . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in cancer treatment.

Metabolic Pathways

Exatecan mesylate is involved in various metabolic pathways, primarily through its interaction with topoisomerase I. Unlike other camptothecin derivatives, Exatecan mesylate does not require enzymatic activation, which reduces interindividual variability in its pharmacological and toxicological profiles . The compound’s metabolism and clearance are influenced by its physicochemical properties, contributing to its potent antitumor activity .

Transport and Distribution

The transport and distribution of Exatecan mesylate within cells and tissues are critical for its therapeutic efficacy. The compound is water-soluble, allowing for efficient distribution in the bloodstream and penetration into tumor tissues . Exatecan mesylate’s ability to form stable complexes with topoisomerase I and DNA facilitates its accumulation in cancer cells, enhancing its antitumor effects . The pharmacokinetics of Exatecan mesylate are dose-proportional, with higher doses leading to increased tissue penetration and therapeutic response .

Subcellular Localization

Exatecan mesylate’s subcellular localization is primarily within the nucleus, where it interacts with topoisomerase I and DNA to exert its antitumor effects . The compound’s nuclear localization is essential for its ability to induce DNA damage and inhibit DNA replication. Additionally, Exatecan mesylate’s interaction with the DNA damage response pathway further enhances its cytotoxicity against cancer cells . The compound’s subcellular distribution and targeting signals play a crucial role in its therapeutic efficacy.

準備方法

合成経路と反応条件: エキセテカンメシル酸塩の合成は、3-フルオロ-4-メチルアニリンから始まるいくつかのステップを伴います。中間体は、アシル化、臭素化、およびクロスカップリング反応によって得られます。 この中間体は、転位反応、続いて脱保護、縮合、加水分解を受けてエキセテカンメシル酸塩が生成されます .

工業的生産方法: エキセテカンメシル酸塩の工業的生産は、同様の合成経路に従いますが、より高い収率と費用対効果のために最適化されています。 反応条件は、最終生成物の純度と安定性を確保するために厳重に制御されています .

化学反応の分析

反応の種類: エキセテカンメシル酸塩は、以下を含むさまざまな化学反応を起こします。

    酸化: 酸素の添加または水素の除去が含まれます。

    還元: 水素の添加または酸素の除去が含まれます。

    置換: 1つの原子または原子群を別の原子または原子群で置換することを含みます。

一般的な試薬と条件:

    酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

    還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

    置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化された誘導体をもたらす可能性があり、一方、還元は化合物の還元形を生成する可能性があります .

類似化合物との比較

生物活性

Exatecan mesylate (DX-8951f) is a synthetic derivative of camptothecin, a potent inhibitor of topoisomerase I, which has garnered attention for its potential therapeutic applications in oncology. This article provides a comprehensive overview of the biological activity of exatecan mesylate, including its pharmacokinetics, clinical efficacy, and safety profile based on various studies.

Exatecan mesylate is characterized by its water solubility and does not require metabolic activation to exert its therapeutic effects. It functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. The closed lactone form of exatecan is essential for its activity; hydrolysis under physiological conditions leads to an inactive carboxylate form .

Pharmacokinetics

Pharmacokinetic studies have shown that exatecan mesylate exhibits linear pharmacokinetics at clinically relevant doses. Key pharmacokinetic parameters include:

  • Plasma Clearance: Approximately 1.4 L/h/m²
  • Volume of Distribution: About 12 L/m²
  • Terminal Elimination Half-life: Approximately 8 hours .

These characteristics suggest that exatecan mesylate can be administered in a protracted manner, enhancing its therapeutic window.

Breast Cancer

In a Phase II study involving patients with anthracycline-refractory and taxane-refractory metastatic breast carcinoma, exatecan mesylate demonstrated moderate antitumor activity. Among 39 patients treated, 7.7% achieved a partial response, while 51.3% exhibited stable disease for six months or longer. The median time to disease progression was 3 months, with a median overall survival of 14 months .

Non-Small Cell Lung Cancer (NSCLC)

A separate Phase II trial evaluated exatecan mesylate as a first-line therapy in advanced NSCLC. Out of 39 patients, only 5.1% had a partial response, with the median time to tumor progression recorded at 88 days and median overall survival at 262 days. The study concluded that exatecan mesylate has limited efficacy as a single agent in this tumor type .

Safety Profile

The safety profile of exatecan mesylate has been assessed across multiple studies. Common severe adverse events include:

  • Neutropenia: The most frequent severe hematologic toxicity.
  • Non-Hematologic Toxicities: Fatigue (28%), nausea (10%), headache (10%), myalgia (8%), constipation (8%), emesis (5%), and paresthesias (5%) were reported as significant adverse effects .

Case Study: Efficacy in Breast Cancer

In the Phase II study mentioned earlier, the drug was administered at doses ranging from 0.3 to 0.5 mg/m² per day over multiple cycles. The results indicated that while the drug had moderate efficacy, the acceptable toxicity levels allowed for continued exploration in clinical settings .

Research Findings: Combination Therapies

Recent investigations have explored the use of exatecan mesylate in combination with other agents to enhance its anticancer effects. For instance, conjugation with polyethylene glycol (PEG) has shown promise in improving the drug's pharmacokinetic properties and reducing systemic toxicity while maintaining antitumor activity .

Summary Table of Key Studies

Study TypePatient PopulationDoseResponse RateMedian Survival
Phase II - Breast CancerAnthracycline & Taxane-Refractory0.3 - 0.5 mg/m²/day7.7% Partial Response14 months
Phase II - NSCLCAdvanced NSCLC0.5 mg/m²/day5.1% Partial Response262 days

特性

IUPAC Name

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICYDYDJHSBMFS-GRGFAMGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168766
Record name Exatecan mesylate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169869-90-3
Record name Exatecan mesylate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169869903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exatecan mesylate anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXATECAN MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76278R9RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Exatecan mesylate
Reactant of Route 2
Exatecan mesylate
Reactant of Route 3
Exatecan mesylate
Reactant of Route 4
Exatecan mesylate
Reactant of Route 5
Exatecan mesylate
Reactant of Route 6
Exatecan mesylate
Customer
Q & A

Q1: What is the primary target of DX-8951f (Exatecan Mesylate)?

A1: DX-8951f is a topoisomerase I inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does DX-8951f interact with topoisomerase I?

A2: DX-8951f stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the religation of DNA breaks. [, , , ] This leads to the accumulation of DNA double-strand breaks. [, ]

Q3: What are the downstream effects of topoisomerase I inhibition by DX-8951f?

A3: The accumulation of DNA double-strand breaks disrupts DNA replication and transcription, ultimately triggering apoptotic cell death. [, , , , , ]

Q4: What is the molecular formula and weight of DX-8951f?

A4: The molecular formula of DX-8951f is C24H23FN2O8S · 2H2O (as dihydrate) [, ] and its molecular weight is 554.55 g/mol (anhydrous form) or 590.59 g/mol (dihydrate). []

Q5: Is there any spectroscopic data available for DX-8951f?

A5: The research papers provided do not contain specific spectroscopic data (e.g., NMR, IR) for DX-8951f.

Q6: Is there information available on the material compatibility and stability of DX-8951f under various conditions?

A6: The provided research focuses on the pharmacological and clinical aspects of DX-8951f. Information on material compatibility and stability under various conditions is not discussed.

Q7: Does DX-8951f exhibit any catalytic properties?

A7: DX-8951f is a topoisomerase I inhibitor and does not possess catalytic properties. Its mechanism of action relies on binding and inhibiting the enzyme rather than catalyzing a chemical reaction.

Q8: How does the hexacyclic structure of DX-8951f contribute to its activity compared to other camptothecin derivatives?

A9: DX-8951f's hexacyclic structure contributes to its potent topoisomerase I inhibitory activity. [, , ] While the papers don't directly compare its activity to other camptothecin derivatives based solely on its hexacyclic structure, they consistently highlight its greater potency compared to topotecan and CPT-11. [, , , ]

Q9: Are there any specific structural modifications of DX-8951f that could potentially enhance its activity, potency, or selectivity?

A10: While the provided papers don't delve into specific structural modifications of DX-8951f for enhanced activity or selectivity, they provide insights into modifications of other camptothecin analogs. For instance, increasing lipophilicity through A,B,E-ring modifications is mentioned as a strategy to improve blood stability in other camptothecin derivatives. []

Q10: What is known about the stability of DX-8951f under various conditions?

A11: DX-8951f is a water-soluble compound. [, , , , , ] Research shows that it is metabolized in the liver primarily by CYP3A4 and CYP1A2 enzymes. [] Specific details about its stability under various pH, temperature, or storage conditions are not provided in the research.

Q11: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of DX-8951f?

A12: DX-8951f is typically administered intravenously. [, , , , , , , , , ] One study explored a macromolecular prodrug, DE-310, which utilizes a macromolecular carrier system to improve tumor targeting and prolong exposure to DX-8951f. [, ] Another study mentions a 21-day continuous intravenous infusion as a way to achieve protracted systemic exposure. []

Q12: Is there information available regarding the SHE regulations and compliance of DX-8951f?

A12: The provided research primarily focuses on the pharmacological and clinical aspects of DX-8951f. Information about specific SHE regulations and compliance is not discussed in these papers.

Q13: What is the absorption, distribution, metabolism, and excretion (ADME) profile of DX-8951f?

A14: DX-8951f exhibits linear pharmacokinetics within the tested dose range. [, , ] It is primarily metabolized in the liver by CYP3A4 and CYP1A2 enzymes, [] and excretion is predominantly through feces. [] The terminal elimination half-life varies depending on the administration schedule, ranging from approximately 7 hours for a 30-minute infusion to approximately 8 hours for a weekly infusion. [, ]

Q14: What is the in vitro activity of DX-8951f against various cancer cell lines?

A16: DX-8951f demonstrates potent in vitro cytotoxic activity against a broad range of human tumor cell lines, including lung, colorectal, ovarian, prostate, liver, and pancreatic cancer cells. [, , , , , ]

Q15: Has DX-8951f shown efficacy in in vivo animal models?

A17: Yes, DX-8951f exhibits significant antitumor activity in various human tumor xenograft models in mice, including models of pancreatic, gastric, and lung cancers. [, , , ] It also demonstrates activity in a severe combined immunodeficient (SCID) mouse model of human acute myelogenous leukemia. []

Q16: What are the key findings from clinical trials evaluating DX-8951f?

A18: Clinical trials have investigated DX-8951f in various cancers, including gastric, ovarian, pancreatic, and breast cancers. While it shows some promising activity in Phase I and II trials, [, , , , , , ] a Phase III trial in pancreatic cancer did not demonstrate a survival benefit over gemcitabine alone. [, ]

Q17: What are the known resistance mechanisms associated with DX-8951f?

A19: One study indicated that breast cancer resistance protein (BCRP) might play a role in DX-8951f resistance, as reduced intracellular accumulation of topotecan, another topoisomerase I inhibitor, was linked to BCRP activity in resistant cell lines. []

Q18: What are the main toxicities observed with DX-8951f in preclinical and clinical studies?

A21: The primary dose-limiting toxicity of DX-8951f is myelosuppression, particularly neutropenia. [, , , , , , , , , , , , ] Other common side effects include thrombocytopenia, nausea, vomiting, diarrhea, fatigue, and alopecia. [, , , , , , , , , , ] Two cases of acute pancreatitis were also reported in clinical trials. []

Q19: What drug delivery strategies have been investigated to improve the targeting of DX-8951f to tumor tissues?

A22: One study explored DE-310, a macromolecular prodrug of DX-8951f, designed to exploit the Enhanced Permeability and Retention (EPR) effect for better tumor targeting and prolonged drug exposure. [] Another study investigated a protracted 21-day continuous intravenous infusion of DX-8951f to achieve prolonged systemic exposure. []

Q20: What analytical techniques are commonly used to characterize and quantify DX-8951f?

A24: The research papers mention high-performance liquid chromatography (HPLC) as a method for measuring DX-8951f and its metabolites in plasma and urine samples. [, , , ]

Q21: Is there information available on the environmental impact and degradation of DX-8951f?

A21: The provided research focuses on the pharmacological and clinical aspects of DX-8951f. Information on its environmental impact and degradation pathways is not discussed.

Q22: What are the dissolution and solubility properties of DX-8951f in various media?

A26: DX-8951f is a water-soluble compound. [, , , , , ] Specific details about its dissolution rate and solubility in various media are not provided in the research papers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。